Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 697230-16-3
VCID: VC5293128
InChI: InChI=1S/C16H18N4O3/c1-4-23-12-7-5-11(6-8-12)14-13(15(21)22-3)10(2)19-16-17-9-18-20(14)16/h5-9,14H,4H2,1-3H3,(H,17,18,19)
SMILES: CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC
Molecular Formula: C16H18N4O3
Molecular Weight: 314.345

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 697230-16-3

Cat. No.: VC5293128

Molecular Formula: C16H18N4O3

Molecular Weight: 314.345

* For research use only. Not for human or veterinary use.

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 697230-16-3

Specification

CAS No. 697230-16-3
Molecular Formula C16H18N4O3
Molecular Weight 314.345
IUPAC Name methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H18N4O3/c1-4-23-12-7-5-11(6-8-12)14-13(15(21)22-3)10(2)19-16-17-9-18-20(14)16/h5-9,14H,4H2,1-3H3,(H,17,18,19)
Standard InChI Key GAIPMOXRVCMHCE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC

Introduction

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound features a unique structure characterized by a triazole ring fused to a pyrimidine ring, with notable substituents including a methyl group, an ethoxy group, and a carboxylate ester. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. These reactions often start with the formation of the triazolopyrimidine core, followed by the introduction of the ethoxyphenyl and methyl groups. The carboxylate ester is typically formed through esterification reactions.

Biological Activities and Applications

Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of biological activities, making it a candidate for further research in drug development and therapeutic applications. Its potential as an antimicrobial and anticancer agent is particularly noteworthy in pharmaceutical research.

CompoundStructure FeaturesBiological Activity
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylateEthoxy group, methyl group, carboxylate esterAntimicrobial, anticancer
Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylateBromine substituentAntimicrobial, anticancer
5-Methyl- triazolo[1,5-a]pyrimidin-6-carboxylic acidLacks ethoxy group but retains carboxylic acidAnti-inflammatory

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